2-Methyl-5-(phenylselanyl)furan
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Overview
Description
2-Methyl-5-(phenylselanyl)furan is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The unique structure of this compound, which includes a phenylselanyl group, makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-Methyl-5-(phenylselanyl)furan can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Methyl-5-(phenylselanyl)furan undergoes various chemical reactions, including:
Substitution: The phenylselanyl group can be substituted with other functional groups through reactions with halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures depending on the desired reaction pathway. Major products formed from these reactions include selenoxides, selenides, and substituted furans .
Scientific Research Applications
2-Methyl-5-(phenylselanyl)furan has found applications in various fields of scientific research:
Mechanism of Action
The mechanism by which 2-Methyl-5-(phenylselanyl)furan exerts its effects involves interactions with various molecular targets. The phenylselanyl group is known to participate in redox reactions, influencing the compound’s biological activity. The furan ring’s aromatic nature allows it to interact with enzymes and receptors, modulating their functions . Pathways involved include oxidative stress response and enzyme inhibition .
Comparison with Similar Compounds
2-Methyl-5-(phenylselanyl)furan can be compared with other furan derivatives such as:
2,5-Dimethylfuran: Known for its use as a biofuel, it lacks the phenylselanyl group, making it less versatile in redox chemistry.
2,5-Furandicarboxylic Acid: Used in polymer production, it differs significantly in structure and applications.
2-Phenylfuran: Similar in having a phenyl group, but without the selenium atom, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the furan ring with a phenylselanyl group, providing distinct redox properties and potential biological activities .
Properties
CAS No. |
106154-32-9 |
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Molecular Formula |
C11H10OSe |
Molecular Weight |
237.17 g/mol |
IUPAC Name |
2-methyl-5-phenylselanylfuran |
InChI |
InChI=1S/C11H10OSe/c1-9-7-8-11(12-9)13-10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
LCZGRDZFEBFTDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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